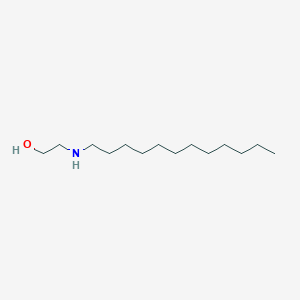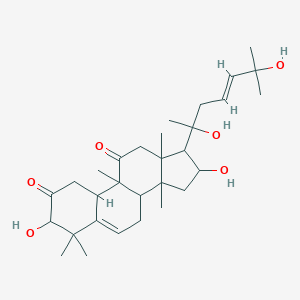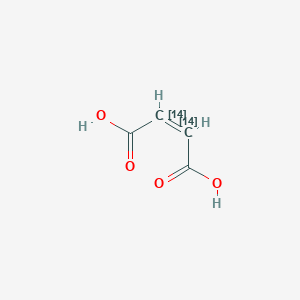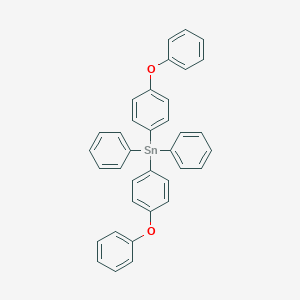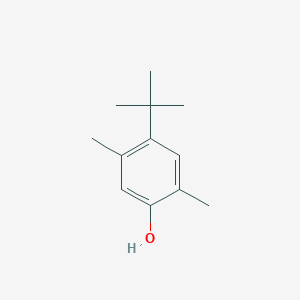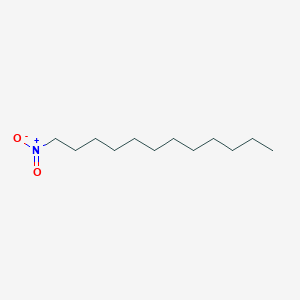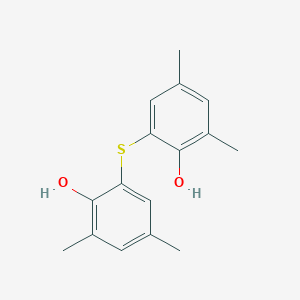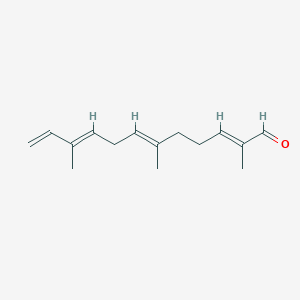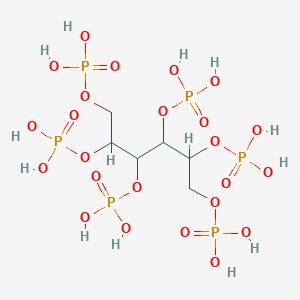
D-glucitol hexakis(dihydrogen phosphate)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
D-glucitol hexakis(dihydrogen phosphate), commonly known as inositol hexaphosphate (IP6), is a naturally occurring compound found in plants and animals. IP6 is a phosphorylated form of myo-inositol, a six-carbon cyclic sugar alcohol. IP6 has been studied for its potential therapeutic benefits in various diseases, including cancer, diabetes, and cardiovascular diseases.
作用機序
The mechanism of action of D-glucitol hexakis(dihydrogen phosphate) is not fully understood. However, it is believed that D-glucitol hexakis(dihydrogen phosphate) exerts its therapeutic effects by regulating various signaling pathways in the cells. D-glucitol hexakis(dihydrogen phosphate) has been shown to activate the protein kinase B (Akt) pathway, which is involved in cell survival and growth. D-glucitol hexakis(dihydrogen phosphate) also regulates the mitogen-activated protein kinase (MAPK) pathway, which is involved in cell proliferation and differentiation.
生化学的および生理学的効果
D-glucitol hexakis(dihydrogen phosphate) has several biochemical and physiological effects in the body. D-glucitol hexakis(dihydrogen phosphate) is a potent chelator of metal ions such as iron, calcium, and magnesium. This property of D-glucitol hexakis(dihydrogen phosphate) may contribute to its antioxidant and anti-inflammatory effects.
D-glucitol hexakis(dihydrogen phosphate) also has immunomodulatory effects by stimulating the immune system and enhancing the production of natural killer cells and T cells. D-glucitol hexakis(dihydrogen phosphate) also has anti-viral and anti-bacterial properties that protect the body from infections.
実験室実験の利点と制限
D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a naturally occurring compound that is readily available and easy to synthesize. D-glucitol hexakis(dihydrogen phosphate) is also stable and does not degrade easily, making it suitable for long-term storage.
However, D-glucitol hexakis(dihydrogen phosphate) has some limitations for lab experiments. D-glucitol hexakis(dihydrogen phosphate) is a highly charged molecule that may interact with other charged molecules in the cell, making it difficult to study its specific effects. D-glucitol hexakis(dihydrogen phosphate) also has low bioavailability, meaning that it may not be easily absorbed by the body.
将来の方向性
There are several future directions for D-glucitol hexakis(dihydrogen phosphate) research. One area of research is the development of D-glucitol hexakis(dihydrogen phosphate)-based therapies for cancer, diabetes, and cardiovascular diseases. Another area of research is the study of the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its interaction with other molecules in the cell.
Further research is also needed to determine the optimal dosage and administration of D-glucitol hexakis(dihydrogen phosphate) for therapeutic purposes. The development of novel delivery systems that enhance the bioavailability of D-glucitol hexakis(dihydrogen phosphate) may also improve its therapeutic efficacy.
Conclusion:
Inositol hexaphosphate (D-glucitol hexakis(dihydrogen phosphate)) is a naturally occurring compound that has potential therapeutic benefits in various diseases. D-glucitol hexakis(dihydrogen phosphate) has anti-proliferative, anti-metastatic, antioxidant, anti-inflammatory, and immunomodulatory effects. D-glucitol hexakis(dihydrogen phosphate) has several advantages for lab experiments, but also has some limitations. Further research is needed to fully understand the mechanism of action of D-glucitol hexakis(dihydrogen phosphate) and its therapeutic potential.
合成法
D-glucitol hexakis(dihydrogen phosphate) can be synthesized from myo-inositol by the action of inositol kinase enzymes. The process involves the phosphorylation of myo-inositol with ATP to form D-glucitol hexakis(dihydrogen phosphate). The synthesis of D-glucitol hexakis(dihydrogen phosphate) can also be achieved chemically by the reaction of myo-inositol with phosphoric acid.
科学的研究の応用
D-glucitol hexakis(dihydrogen phosphate) has been extensively studied for its potential therapeutic benefits in various diseases. In cancer, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-proliferative and anti-metastatic effects by inhibiting cell growth and inducing apoptosis. D-glucitol hexakis(dihydrogen phosphate) also has antioxidant properties that protect cells from oxidative stress and DNA damage.
In diabetes, D-glucitol hexakis(dihydrogen phosphate) has been shown to improve insulin sensitivity and glucose metabolism by activating the insulin signaling pathway. D-glucitol hexakis(dihydrogen phosphate) also has anti-inflammatory properties that reduce the risk of diabetic complications.
In cardiovascular diseases, D-glucitol hexakis(dihydrogen phosphate) has been shown to have anti-atherosclerotic effects by reducing lipid accumulation and inflammation in the arterial walls. D-glucitol hexakis(dihydrogen phosphate) also has anti-thrombotic properties that prevent blood clot formation.
特性
CAS番号 |
17453-87-1 |
|---|---|
製品名 |
D-glucitol hexakis(dihydrogen phosphate) |
分子式 |
C6H20O24P6 |
分子量 |
662.05 g/mol |
IUPAC名 |
1,2,4,5,6-pentaphosphonooxyhexan-3-yl dihydrogen phosphate |
InChI |
InChI=1S/C6H20O24P6/c7-31(8,9)25-1-3(27-33(13,14)15)5(29-35(19,20)21)6(30-36(22,23)24)4(28-34(16,17)18)2-26-32(10,11)12/h3-6H,1-2H2,(H2,7,8,9)(H2,10,11,12)(H2,13,14,15)(H2,16,17,18)(H2,19,20,21)(H2,22,23,24) |
InChIキー |
GPTYWYWIIFHSHG-UHFFFAOYSA-N |
SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
正規SMILES |
C(C(C(C(C(COP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O)OP(=O)(O)O |
その他のCAS番号 |
17453-87-1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,5-Dimethoxybicyclo[4.2.0]octa-1,3,5-trien-7-one](/img/structure/B100205.png)
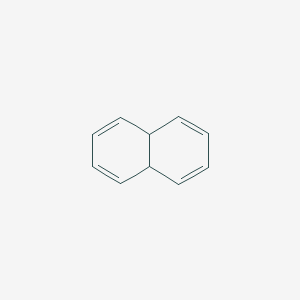
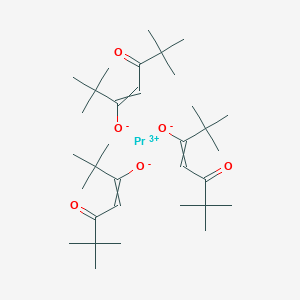
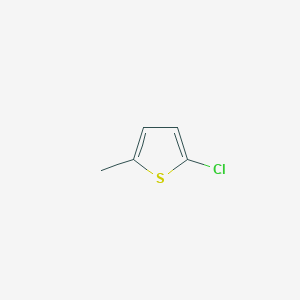
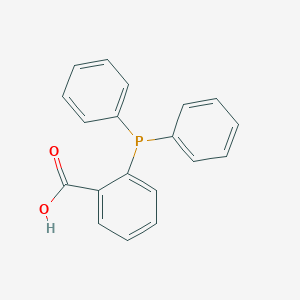
![Benzo[b]thiophene, 5,5'-dithiodi-](/img/structure/B100217.png)
